molecular formula C8H15NO2 B1438710 Methyl 3-(cyclopropylamino)-2-methylpropanoate CAS No. 1154152-89-2

Methyl 3-(cyclopropylamino)-2-methylpropanoate

Cat. No.: B1438710
CAS No.: 1154152-89-2
M. Wt: 157.21 g/mol
InChI Key: QHAAIMCXBARGQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(cyclopropylamino)-2-methylpropanoate is an organic compound with the molecular formula C8H15NO2 It is a derivative of propanoic acid and contains a cyclopropylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(cyclopropylamino)-2-methylpropanoate typically involves the reaction of cyclopropylamine with methyl 3-bromo-2-methylpropanoate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(cyclopropylamino)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

Methyl 3-(cyclopropylamino)-2-methylpropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the effects of cyclopropylamino groups on biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(cyclopropylamino)-2-methylpropanoate involves its interaction with specific molecular targets. The cyclopropylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active amine, which can then interact with various enzymes and receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(cyclopropylamino)propanoate
  • Methyl 2-(cyclopropylamino)propanoate
  • Ethyl 3-(cyclopropylamino)-2-methylpropanoate

Uniqueness

Methyl 3-(cyclopropylamino)-2-methylpropanoate is unique due to the presence of both a cyclopropylamino group and a methyl group on the propanoate backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

Methyl 3-(cyclopropylamino)-2-methylpropanoate is an organic compound with significant potential in various biological applications. Its structure, characterized by a cyclopropylamino group attached to a branched propanoate, suggests diverse biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula: C₈H₁₅NO₂
  • Molecular Weight: 157.21 g/mol
  • Structure: The compound features an ester functional group, which enhances its reactivity and potential for biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction: Similar compounds have demonstrated the ability to interact with various biological receptors through hydrogen bonding and dipole interactions, influencing cellular signaling pathways.
  • Enzyme Modulation: The compound may act as a ligand for specific enzymes, altering their activity and impacting metabolic pathways. For instance, it could interact with cytochrome P450 enzymes, which are crucial for drug metabolism.

Biological Activities

This compound has shown promise in several areas:

  • Neuroactive Properties: The compound is being investigated for its neuroactive effects, potentially contributing to treatments for neurodegenerative diseases such as Parkinson's and Alzheimer's .
  • Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
  • Antitumor Effects: There is interest in its potential as an anticancer agent due to structural similarities with other known anticancer compounds.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
NeuroactivePotential effects on neurotransmitter systems
AntimicrobialInhibitory effects on microbial growth
AntitumorPossible modulation of cancer cell pathways
Enzyme InhibitionInteraction with cytochrome P450 enzymes

Case Study: Neuroprotective Effects

A study focusing on the neuroprotective properties of this compound indicated that the compound could modulate neuroinflammatory responses. In vitro experiments demonstrated a reduction in pro-inflammatory cytokines when neuronal cells were treated with this compound, suggesting its potential utility in managing neurodegenerative conditions .

Pharmacokinetics

Pharmacokinetic studies of structurally similar compounds have shown promising bioavailability and stability under physiological conditions. This compound is expected to exhibit similar characteristics, which would enhance its therapeutic applicability.

Future Directions

Further research is needed to elucidate the specific biological mechanisms and therapeutic potential of this compound. Key areas for future investigation include:

  • In Vivo Studies: Conducting animal model studies to assess the efficacy and safety profile.
  • Mechanistic Studies: Detailed investigations into the molecular interactions at play.
  • Formulation Development: Exploring various formulations to optimize delivery and bioavailability.

Properties

IUPAC Name

methyl 3-(cyclopropylamino)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6(8(10)11-2)5-9-7-3-4-7/h6-7,9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHAAIMCXBARGQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1CC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(cyclopropylamino)-2-methylpropanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(cyclopropylamino)-2-methylpropanoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-(cyclopropylamino)-2-methylpropanoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-(cyclopropylamino)-2-methylpropanoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-(cyclopropylamino)-2-methylpropanoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-(cyclopropylamino)-2-methylpropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.